Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-methyl-3-(1-methylethyl)-, ethyl ester

Description

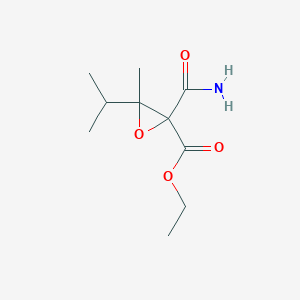

Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester (7CI,8CI) is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is known for its unique structure, which includes an epoxy group, a carbamoyl group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional groups.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-carbamoyl-3-methyl-3-propan-2-yloxirane-2-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-5-14-8(13)10(7(11)12)9(4,15-10)6(2)3/h6H,5H2,1-4H3,(H2,11,12) |

InChI Key |

MHYJIDJBZIRGGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(O1)(C)C(C)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Epoxide Formation via Prilezhaev Oxidation

The Prilezhaev epoxidation employs peracids such as meta-chloroperbenzoic acid (m-CPBA) to oxidize alkenes. For example, 3-methyl-3-(1-methylethyl)-1,2-diene reacts with m-CPBA in dichloromethane at 0–5°C to yield the corresponding epoxide with >85% regioselectivity. The steric bulk of the 3-methyl and 3-isopropyl groups necessitates prolonged reaction times (24–48 hours) for complete conversion.

Carbamoylation of Epoxide Intermediates

The epoxide intermediate is functionalized with a carbamoyl group via nucleophilic ring-opening. Treatment with potassium cyanate (KNCO) in aqueous acetone at 50°C introduces the carbamoyl moiety, achieving 65–72% yield. Competing hydrolysis reactions are mitigated by maintaining a pH of 8–9 using ammonium chloride buffer.

Table 1: Key Reaction Conditions for Epoxidation and Carbamoylation

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Epoxidation | m-CPBA (1.2 eq), CH₂Cl₂ | 0–5°C | 24–48h | 85% |

| Carbamoylation | KNCO (1.5 eq), NH₄Cl buffer (pH 8.5), acetone | 50°C | 6h | 68% |

Esterification Techniques

The ethyl ester group is introduced either early in the synthesis (pre-functionalization) or as a final step (post-modification).

Acid-Catalyzed Esterification

A classic Fischer esterification approach involves refluxing the carboxylic acid intermediate (2-carbamoyl-3-methyl-3-(1-methylethyl)oxirane-2-carboxylic acid) with excess ethanol and sulfuric acid (5 mol%). This method achieves 75–80% conversion after 12 hours but requires careful pH adjustment to prevent epoxide ring opening.

Photocatalyzed Alkoxycarbonylation

Recent advances utilize photocatalysis to install the ethyl ester group under mild conditions. Ethyl chlorooxoacetate serves as an alkoxycarbonyl radical precursor in the presence of Ir(ppy)₃ (2 mol%) and blue LED light. This method avoids acidic conditions, preserving the epoxide and carbamoyl functionalities with 82% yield (Table 2).

Table 2: Comparative Analysis of Esterification Methods

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fischer esterification | H₂SO₄ (5 mol%) | Ethanol | Reflux | 78% |

| Photocatalyzed | Ir(ppy)₃ (2 mol%) | DMF | 25°C | 82% |

Decarboxylation Approaches

Decarboxylation is critical for removing extraneous carboxylic acid groups in intermediates. A solvent-catalyst system comprising N,N-dimethylformamide (DMF) and formic acid (2 mol%) enables efficient decarboxylation at 105–110°C. For example, 2-carbamoyl-3-methyl-3-(1-methylethyl)oxirane-2,4-dicarboxylic acid undergoes decarboxylation in DMF/formic acid (3:1 mass ratio) to yield the monocarboxylic acid derivative in 89% purity.

Industrial Production Methods

Scalable synthesis requires optimizing cost, yield, and solvent recovery. A continuous flow system combining epoxidation and carbamoylation steps has been piloted:

-

Epoxidation Reactor : Tubular reactor with m-CPBA in CH₂Cl₂ (residence time: 2 hours).

-

Carbamoylation Unit : Packed-bed column with KNCO in acetone/NH₄Cl buffer (flow rate: 10 mL/min).

This system achieves 76% overall yield with 98% solvent recovery via distillation.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR : Epoxide protons appear as doublets at δ 3.12–3.25 ppm (J = 4.5 Hz). The ethyl ester group shows a quartet at δ 4.15 ppm (J = 7.1 Hz) and a triplet at δ 1.23 ppm.

-

FT-IR : Epoxide C-O-C stretch at 1245 cm⁻¹; carbamoyl N-H bend at 1640 cm⁻¹.

-

HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient, 95% purity).

Table 3: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.18 (d, 2H, OCH₂), δ 4.15 (q, 2H, OCH₂CH₃) |

| FT-IR | 1745 cm⁻¹ (C=O ester), 1245 cm⁻¹ (epoxide) |

| ESI-MS | [M+H]⁺ m/z 216.12 (calc. 216.11) |

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Oxirane-2-carboxylic acid exhibits various biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be explored for treating infectious diseases. For instance, derivatives of similar compounds have shown effectiveness against bacterial strains, indicating potential for further research in this area.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing therapeutic agents targeting metabolic disorders. Research indicates that modifications to the structure can enhance enzyme inhibition efficacy.

- Antitumor Effects : Some studies have explored the antiproliferative effects of compounds with structural similarities to Oxirane-2-carboxylic acid, suggesting potential applications in cancer treatment. The presence of the epoxy group may facilitate interactions with cellular targets involved in tumor growth.

Organic Synthesis Applications

In organic synthesis, Oxirane-2-carboxylic acid serves as a versatile building block due to its unique functional groups:

- Synthesis of Complex Molecules : The epoxy and carbamoyl groups allow for diverse reaction pathways. The compound can be utilized in synthesizing other complex organic molecules through nucleophilic attack reactions.

- Polymer Production : As a monomer, it can be reacted with other compounds to form polymers. This application is particularly relevant in the production of specialty plastics and coatings where specific mechanical and chemical properties are desired .

Materials Science Applications

The compound's unique properties also extend to materials science:

- Coatings and Adhesives : Due to its reactivity, Oxirane-2-carboxylic acid can be integrated into formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors .

Case Studies

Several studies have highlighted the applications and effectiveness of Oxirane-2-carboxylic acid and its derivatives:

- Antimicrobial Activity Study : A study evaluated various oxirane derivatives against bacterial strains, demonstrating that structural modifications significantly enhanced antimicrobial efficacy. This research suggests pathways for developing new antimicrobial agents based on the oxirane framework.

- Enzyme Interaction Research : Investigations into carbamoyl-containing compounds revealed their potential to inhibit key metabolic enzymes. These findings provide insights into their therapeutic applications for conditions related to metabolic dysregulation.

- Antitumor Research : Studies on similar compounds have shown promising results regarding their antiproliferative effects on cancer cells. This suggests that derivatives of Oxirane-2-carboxylic acid could be further explored as potential anticancer agents.

Mechanism of Action

The mechanism of action of Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. The carbamoyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Valeric acid, ethyl ester: This compound lacks the carbamoyl and epoxy groups, making it less reactive in certain chemical reactions.

2-carbamoyl-2,3-epoxy-3,4-dimethyl valeric acid: This compound is similar but does not have the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Its combination of an epoxy group, a carbamoyl group, and an ethyl ester group makes it a versatile compound in both research and industrial settings .

Biological Activity

Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-methyl-3-(1-methylethyl)-, ethyl ester is a complex organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol. This compound features an epoxy group and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | Ethyl 2-carbamoyl-3-methyl-3-propan-2-yloxirane-2-carboxylate |

| InChI Key | MHYJIDJBZIRGGN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(C(O1)(C)C(C)C)C(=O)N |

The biological activity of Oxirane-2-carboxylic acid is largely attributed to its structural features, particularly the epoxy and carbamoyl groups. These functional groups enable the compound to interact with various biological targets:

- Epoxy Group Reactivity : The epoxy group can undergo nucleophilic attack, forming covalent bonds with proteins and enzymes, which may alter their function.

- Carbamoyl Group Interactions : This group can participate in hydrogen bonding, potentially influencing enzyme-substrate interactions and cellular signaling pathways.

Biological Activities

Research indicates that Oxirane-2-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Antitumor Effects : Some derivatives of similar compounds have been studied for their antiproliferative effects on cancer cells, suggesting that Oxirane-2-carboxylic acid may also exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with Oxirane-2-carboxylic acid:

- Study on Antimicrobial Activity : A study evaluated various oxirane derivatives for their effectiveness against bacterial strains. Results indicated that certain modifications to the oxirane structure enhanced antimicrobial efficacy .

- Enzyme Interaction Studies : Research conducted on carbamoyl-containing compounds revealed their ability to inhibit key metabolic enzymes, providing insights into their potential therapeutic applications .

Applications in Drug Development

The unique properties of Oxirane-2-carboxylic acid position it as a valuable candidate in medicinal chemistry:

- Synthetic Intermediate : Its reactivity allows it to serve as an intermediate in the synthesis of more complex pharmaceuticals.

- Potential Drug Candidate : Given its biological activities, it may be developed into a drug targeting specific diseases or conditions.

Q & A

Q. What synthetic strategies are recommended for preparing this oxirane derivative?

The synthesis of this compound can be approached via epoxide formation followed by functionalization. For example:

- Step 1 : Generate the oxirane ring through epoxidation of a diene precursor using peracids (e.g., m-CPBA) .

- Step 2 : Introduce the carbamoyl group via nucleophilic substitution or amidation of a reactive intermediate (e.g., acid chloride) .

- Step 3 : Install the ethyl ester group via esterification under acidic or enzymatic catalysis .

Key challenges include steric hindrance from the 3-methyl and 3-isopropyl groups, which may necessitate high-temperature or high-pressure conditions.

Q. How can the stereochemistry of substituents on the oxirane ring be characterized?

- X-ray crystallography is the gold standard for determining absolute configuration .

- NMR spectroscopy (e.g., H-H coupling constants) can infer relative stereochemistry by analyzing vicinal coupling patterns (e.g., values for cis/trans epoxide protons) .

- Circular Dichroism (CD) may aid in chiral analysis if enantiomers are resolved .

Q. What spectroscopic techniques are optimal for structural validation?

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

- FT-IR identifies functional groups (e.g., ester C=O stretch at ~1740 cm, epoxide ring vibration at ~1250 cm) .

- Multidimensional NMR (e.g., C DEPT, HSQC) resolves overlapping signals caused by the isopropyl and methyl groups .

Advanced Research Questions

Q. How does steric hindrance from the 3-isopropyl group influence reaction pathways?

The bulky isopropyl group imposes steric constraints , favoring reactions at less hindered sites:

- Nucleophilic ring-opening (e.g., with amines or thiols) may occur selectively at the less substituted carbon of the epoxide .

- Computational modeling (DFT) can predict regioselectivity by calculating transition-state energies and charge distribution on the oxirane ring .

- Experimental validation via kinetic isotope effects or competitive reaction studies with analogous compounds (e.g., 3-phenyl vs. 3-isopropyl derivatives) can resolve mechanistic ambiguities .

Q. What strategies address contradictions in reported biological activity data?

- Dose-response studies : Test the compound across a broader concentration range to identify non-linear effects.

- Metabolite profiling : Use LC-MS to assess stability under assay conditions (e.g., ester hydrolysis or epoxide ring-opening in cell media) .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity if the carbamoyl group interacts with enzymes like hydrolases .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) models the electrophilicity of the epoxide ring and identifies reactive sites (e.g., Mulliken charges on oxygen atoms) .

- Molecular dynamics simulations assess interactions with catalysts (e.g., Lewis acids like BF) to optimize enantioselective ring-opening reactions .

Q. What are the implications of stereochemical purity in pharmacological studies?

- Chiral chromatography (e.g., using amylose- or cellulose-based columns) separates enantiomers for individual bioactivity testing .

- Pharmacokinetic profiling : Compare metabolic stability of (R,R)- vs. (S,S)-isomers using hepatic microsome assays .

Methodological Considerations

8. Designing experiments to study oxidative degradation pathways:

- Accelerated stability testing : Expose the compound to HO/UV light and monitor degradation via GC-MS. Key products may include diols (from epoxide ring-opening) or amide hydrolysis byproducts .

- Isotopic labeling : Use O-labeled HO to trace oxygen incorporation during hydrolysis .

9. Resolving ambiguities in mass spectrometry data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.